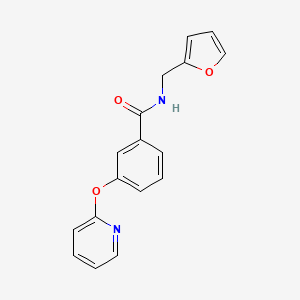

N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide

Description

N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a furan-2-ylmethyl group attached to the amide nitrogen and a pyridin-2-yloxy substituent at the 3-position of the benzamide core.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(19-12-15-7-4-10-21-15)13-5-3-6-14(11-13)22-16-8-1-2-9-18-16/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJHZSFGERWUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Substitution with Furan and Pyridine: The furan and pyridine groups can be introduced through nucleophilic substitution reactions. For example, the furan-2-ylmethyl group can be introduced by reacting the benzamide with furan-2-ylmethyl chloride in the presence of a base. Similarly, the pyridin-2-yloxy group can be introduced by reacting the benzamide with pyridin-2-ol in the presence of a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The pyridin-2-yloxy group in the target compound and compound 46 may enhance π-π stacking or hydrogen-bonding interactions, critical for target binding.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for similar benzamides, such as coupling activated carboxylic acids with amines under basic conditions (e.g., K₂CO₃/TBAHSO₄ in acetonitrile, as in ).

- Compound 46 was synthesized using DIPEA and column chromatography, suggesting compatibility with electron-deficient aromatic systems .

Physicochemical Properties :

- Molecular weights range from 298.33 Da (target) to 498.40 Da (DP3 ) , with higher weights correlating to reduced solubility.

- The methoxy group in JXC010 and compound 46 may increase hydrophobicity, while the pyridinyloxy group in the target compound could improve aqueous solubility via hydrogen bonding.

Biological Implications: Compound 46 and analogs in were characterized via HRMS/NMR but lacked explicit activity data, highlighting a common gap in the evidence.

Biological Activity

N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 254.28 g/mol. The compound features a benzamide core linked to a furan moiety and a pyridine group , contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : Reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

- Substitution Reactions : The furan-2-ylmethyl group is introduced through nucleophilic substitution with furan-2-ylmethyl chloride, while the pyridin-2-yloxy group is added via reaction with pyridin-2-ol in the presence of coupling agents.

Biological Activity

This compound exhibits significant biological activity, primarily through its role as a ligand in enzyme-substrate interactions. The compound has been shown to modulate the activity of specific enzymes or receptors involved in various metabolic pathways, which may lead to therapeutic applications.

The mechanism of action typically involves binding to active sites on target proteins, leading to either inhibition or activation of enzymatic functions. This interaction can influence key biological processes such as signal transduction and metabolic regulation.

Research Findings

Recent studies have demonstrated various aspects of the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in cancer pathways, suggesting potential applications in oncology.

- Antiviral Activity : Preliminary studies have shown that derivatives of this compound may exhibit antiviral properties, particularly against certain viral infections by targeting viral enzymes .

- Binding Affinity Studies : Interaction studies have revealed its binding affinity towards various biological targets, which is crucial for understanding its therapeutic potential.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)aniline | Contains an aniline group instead of benzamide | Lacks the amide functional group, potentially altering its biological activity |

| N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)phenylacetamide | Incorporates a phenylacetamide group | Changes the substituent on the benzamide core, affecting solubility and reactivity |

| N-(furan-2-ylmethyl)-3-(pyridin-2-yloxy)benzoic acid | Features a benzoic acid group | Modifies functional properties due to carboxylic acid presence |

This table highlights the distinct chemical reactivity and biological properties resulting from variations in functional groups among similar compounds.

Case Studies

Several case studies have explored the efficacy of this compound:

- Cancer Research : A study demonstrated that derivatives showed promising results in inhibiting tumor growth in vitro, indicating potential as anticancer agents .

- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Another study focused on related compounds that inhibited VEGFR activity, suggesting that modifications could enhance similar effects in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.